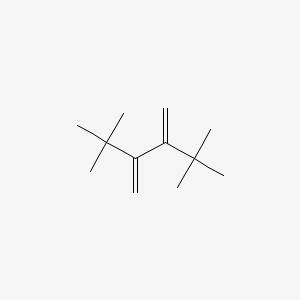
1,3-Butadiene, 2,3-di(tert-butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 2,3-di(tert-butyl)- is an organic compound with the molecular formula C12H22. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 2 and 3 positions are replaced by tert-butyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 2,3-di(tert-butyl)- can be synthesized through various methods. One common approach involves the alkylation of 1,3-butadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-butadiene, 2,3-di(tert-butyl)- often involves catalytic processes. Homogeneous catalysts, such as palladium complexes, are used to facilitate the selective dimerization of 1,3-butadiene with tert-butyl groups. This method is advantageous due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiene, 2,3-di(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products Formed
Oxidation: Diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 2,3-di(tert-butyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other materials with specific mechanical and thermal properties
Wirkmechanismus
The mechanism of action of 1,3-butadiene, 2,3-di(tert-butyl)- is primarily influenced by its steric hindrance. The bulky tert-butyl groups prevent the molecule from easily undergoing certain reactions, such as the Diels-Alder reaction, which requires the diene to adopt an s-cis conformation. This steric hindrance also affects the molecule’s interactions with other compounds and its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: The parent compound without the tert-butyl groups.
2-Methyl-1,3-butadiene: A derivative with a methyl group at the 2 position.
2,3-Dimethyl-1,3-butadiene: A derivative with methyl groups at both the 2 and 3 positions.
Uniqueness
1,3-Butadiene, 2,3-di(tert-butyl)- is unique due to the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and steric properties. This makes it less reactive in certain types of reactions, such as the Diels-Alder reaction, compared to its less sterically hindered counterparts .
Eigenschaften
CAS-Nummer |
3378-20-9 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-3,4-dimethylidenehexane |
InChI |
InChI=1S/C12H22/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
InChI-Schlüssel |
XOJJYBDDNRTSIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)C(=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


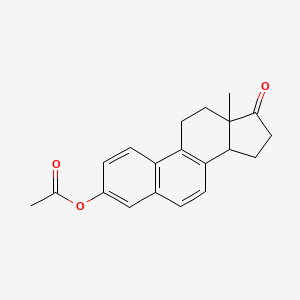
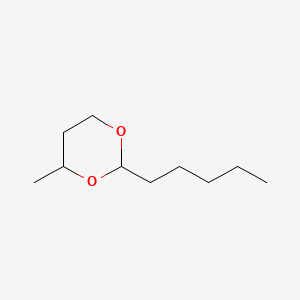
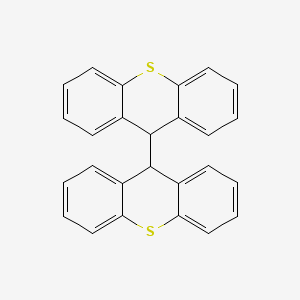

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
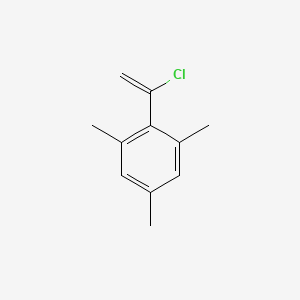
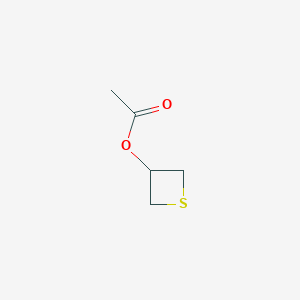
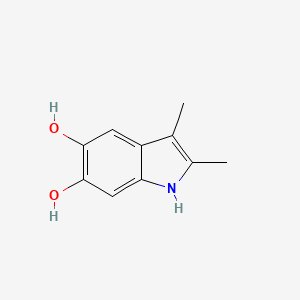
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
